7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Catalog No.
S15838978
CAS No.
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Product Name

7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

IUPAC Name

7-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c9-7-1-5-3-11-4-6(2-7)8(5)10/h5-7,9H,1-4H2

InChI Key

CVVMKLDSNAWIOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1C2=O)O

7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound characterized by its unique structural framework, which includes a hydroxyl group and a ketone functional group. Its molecular formula is C8H12O3C_8H_{12}O_3 with a molecular weight of approximately 156.18 g/mol. The compound features a bicyclic structure that contributes to its intriguing chemical behavior and potential applications in various fields of research and industry.

Due to the presence of functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, enhancing the compound's reactivity and potential applications in organic synthesis.
  • Norrish Type I Cleavage: This reaction allows for the synthesis of various derivatives, such as (±)-(cis-6-Methyletrahydropyran-2-yl)acetic acid, which is notable for its role in the synthesis of natural products.
  • Condensation Reactions: The compound can undergo condensation reactions, leading to the formation of more complex structures, which are essential in drug discovery and development .

Research indicates that 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one and its derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Certain derivatives have shown promising results against various microbial strains, indicating their potential as antimicrobial agents.
  • Antioxidant Activity: The compound's structural features contribute to its ability to scavenge free radicals, making it a candidate for antioxidant applications in pharmaceuticals.

These biological properties underscore the relevance of this compound in medicinal chemistry and its potential as a scaffold for developing new therapeutic agents.

The synthesis of 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one can be achieved through various methods:

  • Catalytic Hydroxylation: This involves the use of osmium tetroxide or similar catalysts to facilitate the hydroxylation of precursors derived from bicyclic compounds.
  • Williamson Ether Synthesis: This method can be employed to introduce alkoxy groups, which may further modify the bicyclic structure.
  • Condensation-Iodolactonization: A sequential reaction involving ketene acetals and isoquinolines has been reported, showcasing the versatility of synthetic pathways leading to this compound .

These methods highlight the compound's accessibility for research purposes and its adaptability in synthetic organic chemistry.

7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting microbial infections and oxidative stress-related diseases.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Green Chemistry: The synthesis methods involving environmentally friendly reagents align with sustainable practices in chemical manufacturing.

Interaction studies involving 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one focus on understanding its behavior with biological targets:

  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit specific enzymes, which is crucial for designing effective drugs.
  • Receptor Binding: Studies exploring binding affinities to various receptors provide insights into its potential therapeutic effects and mechanisms of action .

These interactions are vital for elucidating the compound's pharmacological profile.

Several compounds share structural similarities with 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-oneSimilar bicyclic structureNotable for different hydroxyl positioning
9-Oxabicyclo[3.3.1]nonaneLacks hydroxyl groupSimpler structure; serves as a precursor
7,8-Benzo-9-aza-4-oxabicyclo[3.3.1]nonanContains nitrogen atomExhibits distinct biological activities

The uniqueness of 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one lies in its specific arrangement of functional groups, which confers unique reactivity patterns and biological properties compared to these structurally related compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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